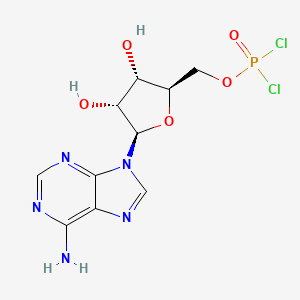
5'-O-(Dichlorophosphoryl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dichlorophosphoryl)adenosine is a modified nucleoside derivative of adenosine, where the 5’-hydroxyl group of adenosine is substituted with a dichlorophosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dichlorophosphoryl)adenosine typically involves the reaction of adenosine with dichlorophosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphoryl group. The general reaction scheme is as follows: [ \text{Adenosine} + \text{Dichlorophosphoryl chloride} \rightarrow \text{5’-O-(Dichlorophosphoryl)adenosine} ]
Industrial Production Methods
While specific industrial production methods for 5’-O-(Dichlorophosphoryl)adenosine are not well-documented, the general principles of large-scale nucleoside modification can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5’-O-(Dichlorophosphoryl)adenosine can undergo various chemical reactions, including:
Hydrolysis: The dichlorophosphoryl group can be hydrolyzed to yield adenosine and dichlorophosphoric acid.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents, often under mild heating.
Major Products
Hydrolysis: Adenosine and dichlorophosphoric acid.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
科学的研究の応用
5’-O-(Dichlorophosphoryl)adenosine has several applications in scientific research:
Biochemistry: Used as a probe to study enzyme mechanisms involving nucleosides.
Pharmacology: Investigated for its potential as an antiviral or anticancer agent.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene regulation studies.
作用機序
The mechanism of action of 5’-O-(Dichlorophosphoryl)adenosine involves its interaction with specific enzymes and receptors. The dichlorophosphoryl group can act as a leaving group, facilitating the formation of covalent bonds with target proteins or nucleic acids. This can inhibit enzyme activity or alter nucleic acid function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Adenosine 5’-Monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+).
Uniqueness
5’-O-(Dichlorophosphoryl)adenosine is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical reactivity and potential biological activity compared to other adenosine derivatives.
特性
CAS番号 |
34051-17-7 |
|---|---|
分子式 |
C10H12Cl2N5O5P |
分子量 |
384.11 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dichlorophosphoryloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12Cl2N5O5P/c11-23(12,20)21-1-4-6(18)7(19)10(22-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10,18-19H,1H2,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
CXFQFFBLOSCANA-KQYNXXCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(Cl)Cl)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(Cl)Cl)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


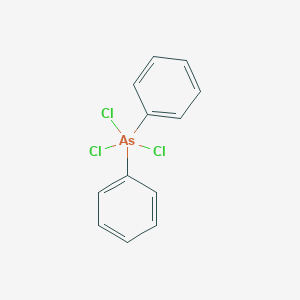
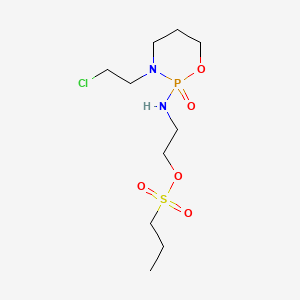
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
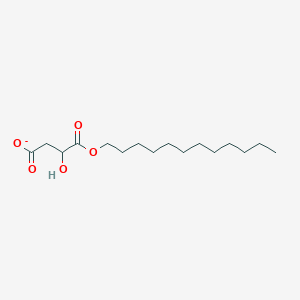
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
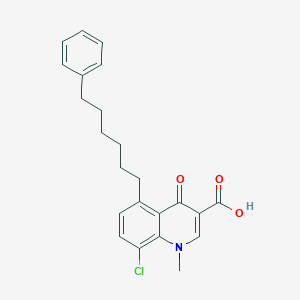
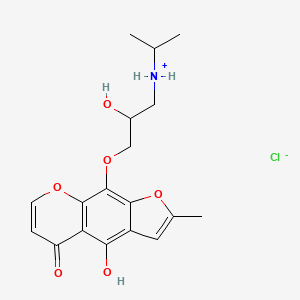
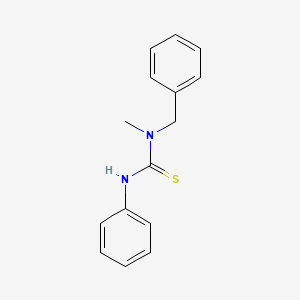
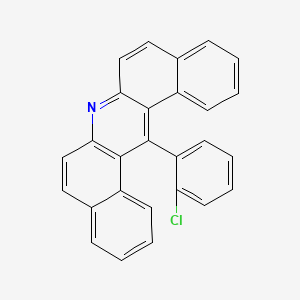
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
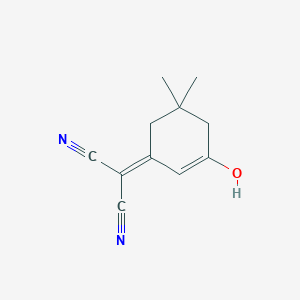
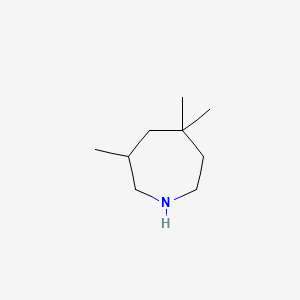
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
